molecular formula C15H14N2O B15222170 2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine

2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine

Cat. No.: B15222170
M. Wt: 238.28 g/mol
InChI Key: YKIZUXGVKDTQEW-UHFFFAOYSA-N
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Description

2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine is a heterocyclic compound that features a benzoxazole ring fused with a phenyl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with benzoic acid derivatives to form the benzoxazole ring, followed by further functionalization to introduce the ethanamine side chain .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylbenzo[d]oxazol-5-amine
  • 2-(4-Aminophenyl)benzo[d]oxazole
  • 2-(2,6-Dichlorophenyl)benzo[d]oxazole

Uniqueness

2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2-phenyl-1,3-benzoxazol-5-yl)ethanamine

InChI

InChI=1S/C15H14N2O/c16-9-8-11-6-7-14-13(10-11)17-15(18-14)12-4-2-1-3-5-12/h1-7,10H,8-9,16H2

InChI Key

YKIZUXGVKDTQEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CCN

Origin of Product

United States

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